3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid
Overview
Description
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with chloro and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes such as reverse transcriptase and mitochondrial complex I .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to inhibit the electron transport in mitochondrial complex i , which plays a crucial role in cellular respiration and energy production.
Pharmacokinetics
It’s worth noting that the presence of a trifluoromethyl (-cf3) group can often enhance the metabolic stability and bioavailability of a compound .
Result of Action
Similar compounds have shown improved drug potency toward enzyme inhibition, which could potentially lead to the suppression of disease-related biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the pKa of the cyclic carbamate in a molecule can be lowered by a key hydrogen bonding interaction with the protein, enhancing its potency toward enzyme inhibition . .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a trifluoromethylpyridine (TFMP) moiety , which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A similar compound with a pyridine ring substituted with chloro and trifluoromethyl groups, used as a herbicide.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound used as a building block in organic synthesis.
Uniqueness
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a pyridine ring with specific substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxythiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3S/c12-6-3-5(11(13,14)15)4-16-9(6)19-7-1-2-20-8(7)10(17)18/h1-4H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRXHOZUZAQQRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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